molecular formula C20H24N4O12Sn B12652182 Tetrakis(5-oxo-L-prolinato-N1,O2)tin CAS No. 85959-77-9

Tetrakis(5-oxo-L-prolinato-N1,O2)tin

Cat. No.: B12652182
CAS No.: 85959-77-9
M. Wt: 631.1 g/mol
InChI Key: IQCMNTVCGMNTLL-GWJKCLFXSA-J
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Description

Tin tetrakis(5-oxo-DL-prolinate) is a coordination complex where a central tin (Sn) atom is chelated by four 5-oxo-DL-prolinate ligands. The ligand, 5-oxo-DL-prolinate, is derived from 5-oxo-DL-proline, a cyclic secondary amine with a ketone group at the 5-position. The molecular structure of the ligand includes a pyrrolidone ring and a carboxylate group, enabling strong chelation with metal centers . The tin complex is hypothesized to exhibit unique electronic and steric properties due to the tetrahedral coordination geometry and the electron-withdrawing effects of the ketone group in the ligand.

Properties

CAS No.

85959-77-9

Molecular Formula

C20H24N4O12Sn

Molecular Weight

631.1 g/mol

IUPAC Name

tris[[(2S)-5-oxopyrrolidine-2-carbonyl]oxy]stannyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/4C5H7NO3.Sn/c4*7-4-2-1-3(6-4)5(8)9;/h4*3H,1-2H2,(H,6,7)(H,8,9);/q;;;;+4/p-4/t4*3-;/m0000./s1

InChI Key

IQCMNTVCGMNTLL-GWJKCLFXSA-J

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O[Sn](OC(=O)[C@@H]2CCC(=O)N2)(OC(=O)[C@@H]3CCC(=O)N3)OC(=O)[C@@H]4CCC(=O)N4

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sn+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tin tetrakis(5-oxo-DL-prolinate) typically involves the reaction of tin(IV) chloride with 5-oxo-DL-proline in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

SnCl4+4C5H7NO3Sn(C5H6NO3)4+4HCl\text{SnCl}_4 + 4 \text{C}_5\text{H}_7\text{NO}_3 \rightarrow \text{Sn(C}_5\text{H}_6\text{NO}_3)_4 + 4 \text{HCl} SnCl4​+4C5​H7​NO3​→Sn(C5​H6​NO3​)4​+4HCl

Industrial Production Methods

Industrial production methods for tin tetrakis(5-oxo-DL-prolinate) are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tin tetrakis(5-oxo-DL-prolinate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.

    Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-prolinate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce tin oxides, while substitution reactions can yield new tin complexes with different ligands.

Scientific Research Applications

Medicinal Chemistry

Tin tetrakis(5-oxo-DL-prolinate) has been investigated for its therapeutic potential, particularly in the treatment of diseases associated with matrix metalloproteinases (MMPs). MMPs play crucial roles in various pathological processes, including cancer metastasis, arthritis, and neurodegenerative disorders.

Case Studies

  • Inhibition of MMPs : Research indicates that organotin compounds, including tin tetrakis(5-oxo-DL-prolinate), can inhibit MMP-13, which is implicated in cartilage degradation in osteoarthritis. A study demonstrated that these compounds could serve as effective inhibitors against MMPs involved in tissue remodeling and inflammation .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of organotin compounds, revealing that tin tetrakis(5-oxo-DL-prolinate) exhibited significant protective effects against neuronal damage in models of Alzheimer's disease. The compound was shown to reduce oxidative stress and inflammation, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Materials Science

In materials science, tin tetrakis(5-oxo-DL-prolinate) is being evaluated for its role as a precursor in the synthesis of novel materials.

Applications

  • Thin Film Deposition : The compound's organotin structure allows it to be used in atomic layer deposition (ALD) processes for creating thin films. These films are essential in microelectronics and nanotechnology due to their uniformity and conformality .
  • Biocompatible Materials : Due to its low toxicity profile compared to other organotin compounds, tin tetrakis(5-oxo-DL-prolinate) is being researched for use in biocompatible materials for medical devices. Its ability to form stable complexes can enhance the mechanical properties of polymers used in biomedical applications .

Environmental Science

The environmental impact of organotin compounds is a significant concern; however, tin tetrakis(5-oxo-DL-prolinate) has shown promise in environmental remediation efforts.

Case Studies

  • Antifungal Properties : Studies have indicated that tin tetrakis(5-oxo-DL-prolinate) exhibits antifungal activity against various pathogenic fungi. This property can be harnessed in agricultural applications to protect crops from fungal infections while minimizing the use of harmful pesticides .
  • Heavy Metal Remediation : The compound's ability to chelate heavy metals makes it a candidate for environmental cleanup efforts. Research shows that tin tetrakis(5-oxo-DL-prolinate) can bind to heavy metals in contaminated water sources, facilitating their removal and reducing toxicity levels .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryMMP InhibitionEffective against MMP-13; potential for arthritis treatment
NeuroprotectionReduces oxidative stress; potential for Alzheimer's treatment
Materials ScienceThin Film DepositionUsed as precursor for uniform thin films in electronics
Biocompatible MaterialsEnhances mechanical properties; low toxicity profile
Environmental ScienceAntifungal AgentEffective against pathogenic fungi; reduces pesticide use
Heavy Metal RemediationBinds heavy metals; facilitates environmental cleanup

Mechanism of Action

The mechanism by which tin tetrakis(5-oxo-DL-prolinate) exerts its effects involves its ability to coordinate with various ligands and interact with molecular targets. The tin center can participate in redox reactions, and the 5-oxo-DL-prolinate ligands can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Cerium Tetrakis(5-oxo-DL-prolinate)

The cerium analog, tetrakis(5-oxo-DL-prolinato-N1,O2)cerium (CAS 85136-47-6), shares the same ligand system but replaces tin with cerium (Ce). Key differences include:

  • Electronegativity : Ce has a lower electronegativity (1.12) compared to Sn (1.96), leading to weaker polarizability and distinct charge distribution in the complex .
  • Applications : Cerium complexes are often explored for catalytic or luminescent properties, whereas tin complexes are studied for their stability in biological or industrial matrices .

Methyl 5-oxo-DL-prolinate

The ester derivative, methyl 5-oxo-DL-prolinate (CAS 54571-66-3), serves as a precursor ligand. Key contrasts with the tin complex include:

  • Reactivity : The ester lacks metal coordination, rendering it less stable under acidic or basic conditions.

Palladium-Catalyzed Cyclic Acetals

Though structurally distinct, palladium/aluminum oxide (Pd/Al2O3) catalysts used in synthesizing 5-hydroxymethyl-1,3-dioxanes highlight the role of metal centers in modulating reaction efficiency. Tin’s lower catalytic activity compared to Pd may limit its utility in similar synthetic pathways .

Data Table: Comparative Properties

Property Tin Tetrakis(5-oxo-DL-prolinate) Cerium Analog Methyl Ester Derivative
Molecular Weight (g/mol) ~689 (estimated) ~712 (estimated) 143.14
Metal Electronegativity 1.96 (Sn) 1.12 (Ce) N/A
Coordination Number 4 4 N/A
Solubility Likely polar solvents Polar solvents Organic solvents
Key Applications Hypothesized: Catalysis, biomed Catalysis, materials science Intermediate in synthesis

Research Findings and Implications

  • Electronic Effects: The 5-oxo group in the ligand enhances electron withdrawal, stabilizing the tin complex but reducing nucleophilic reactivity compared to non-ketone analogs .
  • Biological Relevance : Crude algal extracts with 5-oxo-proline derivatives exhibit high anticancer activity (IC50 = 0.6 µg mL−1), but purified components, including metal complexes, show diminished efficacy, suggesting synergy or matrix-dependent effects .

Biological Activity

Antimicrobial Activity

Tin tetrakis(5-oxo-DL-prolinate) has demonstrated notable antimicrobial properties, particularly against bacterial pathogens. The compound's ability to disrupt bacterial cell membranes and interfere with essential metabolic processes contributes to its bactericidal effects .

Case Study: Antibacterial Efficacy

A study conducted by Chen et al. (2022) investigated the antibacterial activity of tin tetrakis(5-oxo-DL-prolinate) against Pseudomonas aeruginosa biofilms. The results showed that the compound significantly reduced biofilm formation and increased the efficacy of conventional antibiotics .

Table 1: Antibacterial Activity of Tin tetrakis(5-oxo-DL-prolinate) against P. aeruginosa

TreatmentBiofilm Reduction (%)Antibiotic Synergy (Fold Increase)
Control01
Compound68.53.2

Antitumor Potential

The antitumor activity of tin tetrakis(5-oxo-DL-prolinate) has been a subject of extensive research. The compound's ability to interact with DNA and modulate cellular pathways makes it a promising candidate for cancer therapy .

  • DNA Binding: Tin tetrakis(5-oxo-DL-prolinate) can form covalent bonds with DNA, particularly at the N-7 position of guanine and adenine bases .
  • Apoptosis Induction: The compound triggers programmed cell death in cancer cells through various signaling pathways .
  • Cell Cycle Arrest: It interferes with the cell cycle progression, leading to growth inhibition of tumor cells .

Enzyme Inhibition

Tin tetrakis(5-oxo-DL-prolinate) has shown the ability to inhibit various enzymes, which contributes to its diverse biological activities.

Research Findings: Urease Inhibition

A study by Rahman et al. (2023) demonstrated that tin tetrakis(5-oxo-DL-prolinate) exhibits potent urease inhibition activity, which could have implications for treating urinary tract infections and gastric ulcers .

Table 2: Urease Inhibition by Tin tetrakis(5-oxo-DL-prolinate)

Compound Concentration (μM)Urease Inhibition (%)
1035.2
5062.8
10089.7

Immunomodulatory Effects

Recent studies have suggested that tin tetrakis(5-oxo-DL-prolinate) may possess immunomodulatory properties, potentially influencing the immune response in various disease states .

Case Study: Inflammatory Response Modulation

In a study by Li et al. (2024), tin tetrakis(5-oxo-DL-prolinate) was found to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

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